N-Boc-trans-4-bromo-3-hydroxypiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

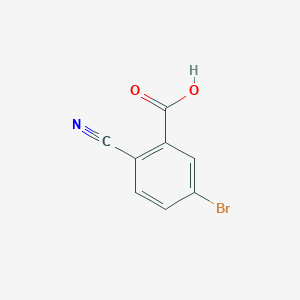

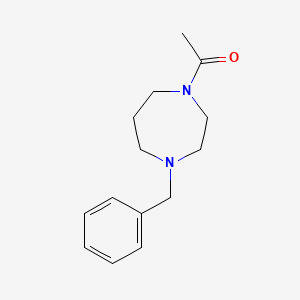

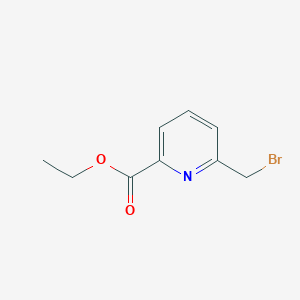

N-Boc-trans-4-bromo-3-hydroxypiperidine is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals. It is characterized by the presence of a piperidine ring, a bromine atom, and a tert-butoxycarbonyl (Boc) protective group. This compound is particularly relevant in the context of producing chiral drug intermediates, such as those used in the anticancer drug ibrutinib, which targets B-cell malignancies .

Synthesis Analysis

The synthesis of related N-Boc-protected piperidines has been described in several studies. For instance, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a scaffold for substituted piperidines, involves regioselective ring-opening of a racemic N-Boc-protected precursor followed by 1,3-dipolar cycloaddition reactions . Another study reports the biocatalytic process for synthesizing (S)-N-Boc-3-hydroxypiperidine using a reductase from Saccharomyces cerevisiae, achieving high yield and enantioselectivity . Similarly, efficient asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine has been achieved by coexpressing ketoreductase and glucose dehydrogenase in E. coli . These methods highlight the versatility and efficiency of synthesizing N-Boc-protected piperidines, which could be adapted for the synthesis of N-Boc-trans-4-bromo-3-hydroxypiperidine.

Molecular Structure Analysis

The molecular structure of N-Boc-protected piperidines can be elucidated using techniques such as single-crystal X-ray structure analysis. For example, the structure of triazolyl-substituted 3-aminopiperidines was determined, providing insights into the constitution and relative configuration of the products . Although the exact structure of N-Boc-trans-4-bromo-3-hydroxypiperidine is not detailed in the provided papers, similar analytical methods could be employed to determine its structure.

Chemical Reactions Analysis

N-Boc-protected piperidines can undergo various chemical reactions, including cycloadditions, nucleophilic ring openings, and reductive transformations. The terminal alkyne in the synthesized piperidine scaffolds can be converted into triazoles through cycloaddition . Additionally, the reductive synthesis of (S)-N-Boc-3-hydroxypiperidine demonstrates the potential for chemical transformations involving N-Boc-protected piperidines . These reactions are crucial for further functionalization and the development of pharmaceutical intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-protected piperidines are influenced by their functional groups and stereochemistry. High enantioselectivity and yield in the synthesis of (S)-N-Boc-3-hydroxypiperidine indicate the importance of chiral purity in pharmaceutical applications . The presence of the Boc group provides steric protection, making these compounds suitable for further synthetic modifications. The bromine atom in N-Boc-trans-4-bromo-3-hydroxypiperidine would contribute to its reactivity, particularly in substitution reactions. The exact physical properties such as melting point, solubility, and stability would require empirical determination.

properties

IUPAC Name |

tert-butyl (3R,4R)-4-bromo-3-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWHIAGYBKVHMO-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-trans-4-bromo-3-hydroxypiperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

amino}acetic acid](/img/structure/B1290363.png)